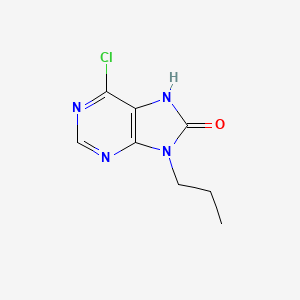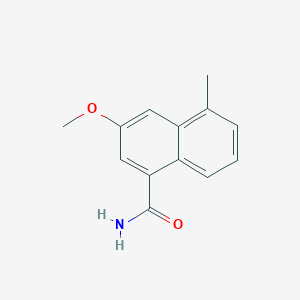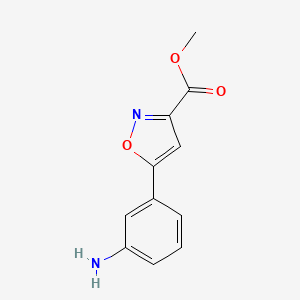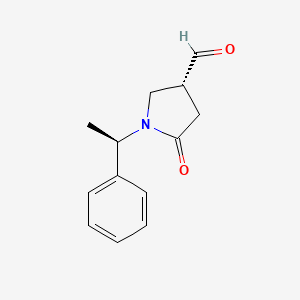![molecular formula C13H10N2O B11890876 4-Methylbenzo[b][1,8]naphthyridin-2(1H)-one CAS No. 112499-48-6](/img/structure/B11890876.png)
4-Methylbenzo[b][1,8]naphthyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylbenzo[b][1,8]naphthyridin-2(1H)-one is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused ring system containing nitrogen atoms, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzo[b][1,8]naphthyridin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method involves the cyclization of 4-(β-carboxyethylamino)quinoline-3-carboxylic acids by heating them in acetic anhydride in the presence of potassium acetate . This method yields the desired naphthyridinone compound with good efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
4-Methylbenzo[b][1,8]naphthyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms or the methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions include various substituted naphthyridines, dihydro derivatives, and oxidized forms, which can be further utilized in medicinal chemistry and other applications .
Aplicaciones Científicas De Investigación
4-Methylbenzo[b][1,8]naphthyridin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antileishmanial agent, with studies indicating its efficacy against Leishmania species.
Cancer Research: Derivatives of this compound have been explored for their anticancer properties, particularly as inhibitors of fibroblast growth factor receptors (FGFRs).
Antimicrobial Agents: The compound and its derivatives have been investigated for their antimicrobial activities against various pathogens.
Mecanismo De Acción
The mechanism of action of 4-Methylbenzo[b][1,8]naphthyridin-2(1H)-one involves its interaction with specific molecular targets. For instance, as an antileishmanial agent, it disrupts the cellular processes of the Leishmania parasite, leading to its death . In cancer research, its derivatives inhibit FGFRs, which play a crucial role in cell proliferation and survival, thereby exerting anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydrobenzo[h][1,6]naphthyridin-4(1H)-one: This compound shares a similar naphthyridine core but differs in the position and type of substituents.
Trifluoromethyl-substituted benzo[b][1,8]naphthyridin-4(1H)-ones: These compounds have been studied for their antileishmanial activity and show structural similarities.
Uniqueness
4-Methylbenzo[b][1,8]naphthyridin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its potential as an antileishmanial and anticancer agent highlights its significance in medicinal chemistry.
Propiedades
Número CAS |
112499-48-6 |
|---|---|
Fórmula molecular |
C13H10N2O |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
4-methyl-1H-benzo[b][1,8]naphthyridin-2-one |
InChI |
InChI=1S/C13H10N2O/c1-8-6-12(16)15-13-10(8)7-9-4-2-3-5-11(9)14-13/h2-7H,1H3,(H,14,15,16) |
Clave InChI |
IPXXFNFSQOQZQW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)NC2=NC3=CC=CC=C3C=C12 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-Methoxyfuro[2,3-B]quinolin-6-OL](/img/structure/B11890849.png)
![2,4-Diethyl-2-methyl-1-oxa-3-azaspiro[4.5]decane](/img/structure/B11890854.png)







